![molecular formula C13H14N2O5 B7815775 3-[4-(Morpholin-4-yl)-3-nitrophenyl]acrylic acid](/img/structure/B7815775.png)
3-[4-(Morpholin-4-yl)-3-nitrophenyl]acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Morpholin-4-yl)-3-nitrophenyl]acrylic acid is an organic compound belonging to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group, forming 3-phenylprop-2-enoic acid . This compound is notable for its unique structure, which includes a morpholine ring and a nitro group attached to the phenyl ring.
准备方法
The synthesis of 3-[4-(Morpholin-4-yl)-3-nitrophenyl]acrylic acid typically involves the reaction of 4-nitrobenzaldehyde with morpholine in the presence of a base, followed by a Knoevenagel condensation with malonic acid or its derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
3-[4-(Morpholin-4-yl)-3-nitrophenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the nitro group acts as a directing group.
Condensation: The compound can undergo condensation reactions with various aldehydes and ketones to form new derivatives
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids depending on the specific reaction conditions . Major products formed from these reactions include amino derivatives, substituted aromatic compounds, and various condensation products .
科学研究应用
3-[4-(Morpholin-4-yl)-3-nitrophenyl]acrylic acid has several scientific research applications:
作用机制
The mechanism of action of 3-[4-(Morpholin-4-yl)-3-nitrophenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The nitro group and the morpholine ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding .
相似化合物的比较
3-[4-(Morpholin-4-yl)-3-nitrophenyl]acrylic acid can be compared with other cinnamic acid derivatives, such as:
4-(Morpholin-4-yl)-3-nitrocinnamic acid: Similar in structure but with different substitution patterns on the aromatic ring.
3-Phenylprop-2-enoic acid: Lacks the morpholine and nitro groups, resulting in different chemical and biological properties.
Indole derivatives: While structurally different, they share some biological activities and are used in similar research applications.
The uniqueness of this compound lies in its combination of a morpholine ring and a nitro group, which confer distinct chemical reactivity and biological activity .
属性
IUPAC Name |
3-(4-morpholin-4-yl-3-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-13(17)4-2-10-1-3-11(12(9-10)15(18)19)14-5-7-20-8-6-14/h1-4,9H,5-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHPRPXBTGGJEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
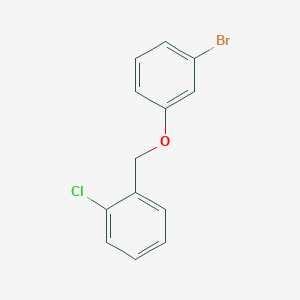
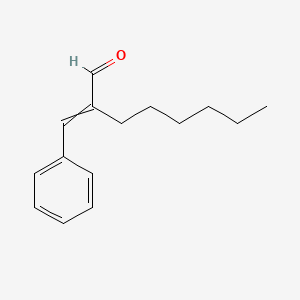
![2-[(3-Fluorophenyl)methyl-methylazaniumyl]acetate](/img/structure/B7815702.png)
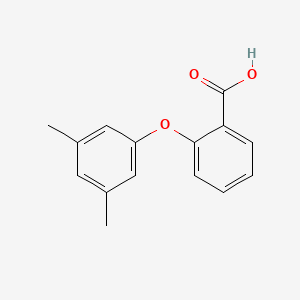
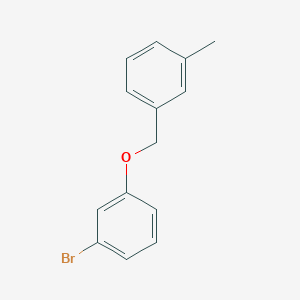
![{4-[(Piperidine-1-sulfonyl)methyl]phenyl}methanamine](/img/structure/B7815717.png)
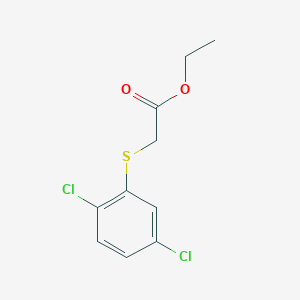

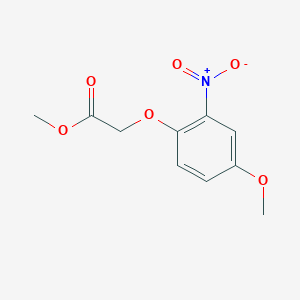

![Ethyl 2-[(2-chlorophenyl)sulfanyl]acetate](/img/structure/B7815757.png)
![Methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate](/img/structure/B7815776.png)
![2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol](/img/structure/B7815777.png)

